Recent research has explored its potential as an adhesion promoter in epoxy-anhydride resins for electronics packaging. In particular, Copper(II) hexafluoroacetylacetonate significantly enhances the adhesion between epoxy and copper substrates, improving the reliability of electronic devices. []
Copper(II) hexafluoroacetylacetonate hydrate is an irritant. [] Appropriate safety precautions, such as wearing gloves, eye protection, and working in a well-ventilated area, should be taken when handling this compound.
Physical Properties:- Appearance: Green solid []- Melting Point: 130–135 °C (hydrated forms), 114–116 °C (anhydrous) []- Solubility: Soluble in ethanol, dioxane, carbon tetrachloride, and other polar solvents; insoluble in water []- Volatility: Exhibits significant volatility, particularly at elevated temperatures, which is crucial for its use in CVD []
Chemical Properties:- Lewis Acidity: Acts as a Lewis acid, readily accepting electron pairs from Lewis bases. []- Thermal Stability: Decomposes upon heating, with the decomposition pathway depending on the reaction conditions. [, , ]
Copper(II) hexafluoroacetylacetonate hydrate is a widely used precursor for depositing thin films of copper and copper compounds, particularly Copper(I) oxide and Copper(I) nitride, by CVD. [, , , , , , ] This application stems from its volatility and ability to decompose cleanly at relatively low temperatures.
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